2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid
Overview
Description
2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with dimethyl and isopropyl groups, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole with chloroacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole ketones or carboxylic acids, while reduction may produce pyrazole alcohols. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives.
Scientific Research Applications
2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory or microbial processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the isopropyl group.
2-(1-methyl-1H-pyrazol-4-yl)acetic acid: Similar structure but with a methyl group instead of the isopropyl group.
3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole: Lacks the acetic acid moiety.
Uniqueness
2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)12-8(4)9(5-10(13)14)7(3)11-12/h6H,5H2,1-4H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERXEZOBCJYCJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007502-38-6 | |
Record name | 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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